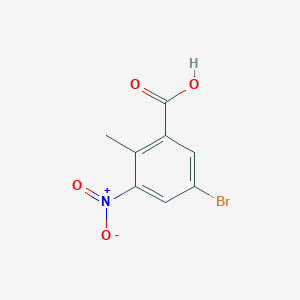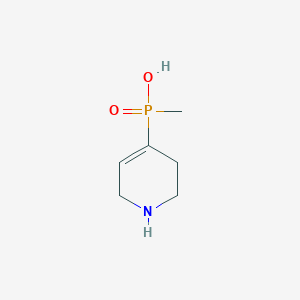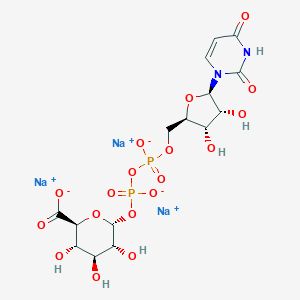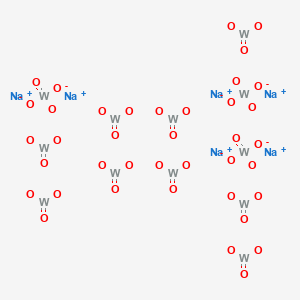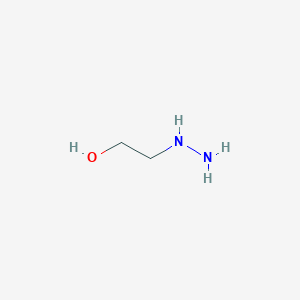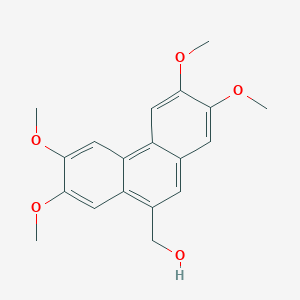
2,3,6,7-TetraMethoxy-9-phenanthreneMethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine, a closely related compound, has been achieved through a novel route, demonstrating the compound's potential as a precursor for the creation of apoptosis-inducing agents. This synthesis route has enabled the development of a new series of derivatives with significant anticancer profiles, particularly against DU145 cell lines, indicating the compound's relevance in medicinal chemistry research (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of related phenanthrene derivatives has been explored through various synthetic approaches. For instance, the synthesis of 9,10-bis(4-alkoxyphenyl)-2,7-diiodophenanthrenes highlights the compound's architectural utility as a precursor for conjugated polymers (Grisorio et al., 2007). Additionally, the crystal and molecular structure of a synthetic intermediate, 2-Bromo-3-methoxy-5-hydroxy-5,6,7,8,9,10,13,14-octahydro-8-methyl-10,13-N-acetylaminomethano-phenanthrene, has been determined, offering insights into the conformational aspects of these compounds (Lynton & Siew, 1973).
Chemical Reactions and Properties
Phenanthrene derivatives have shown a broad spectrum of reactivity, leading to the formation of various structurally complex compounds. For example, the palladium-catalyzed aryne annulation by o-halostyrenes and o-halo allylic benzenes facilitates the synthesis of functionally substituted 9-fluorenylidenes and 9,10-phenanthrenes, demonstrating the compound's versatility in synthetic organic chemistry (Worlikar & Larock, 2009).
Physical Properties Analysis
The study of tetraalkoxyphenanthrene derivatives has led to the development of luminescent conjugated oligomers and polymers, indicating the compound's significant physical properties, such as luminescence, which may be applicable in materials science, particularly in the development of LED or solar cell devices (Boden et al., 2006).
Chemical Properties Analysis
Reactions involving phenanthrene derivatives have been extensively studied, illustrating the compound's chemical properties and its potential as a building block for the synthesis of various organic molecules. For instance, the synthesis of 9,10-disubstituted phenanthrenes highlights the compound's reactivity and its utility in constructing complex organic frameworks (Tempesti et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis of Various Compounds : It's utilized in synthesizing a variety of amine-based compounds. This was highlighted in a study focused on the synthesis of α-(Disubstituted Aminomethyl)-9-phenanthrenemethanols (Temple, Rose, & Montgomery, 1972).
Oxidation Product Research : In another study, it was identified as a major product of the oxidation of 3,3′,4,4′-tetramethoxybibenzyl by tris-(p-bromophenyl)ammoniumyl hexachloroanti (Kricka & Ledwith, 1973).
Chemical Structure Identification : The synthesized 2,3,6,7-Tetramethoxyphenanthrene-9,10-dicarboxylimide was found to be identical to the oxidation product of tylophorine isomethohydroxide, confirming its structural formulation (Govindachari, Lakshmikantham, Pai, & Rajappa, 1960).
Complexing with Metals : This compound can form complexes with metals like nickel, palladium, and platinum, forming amphi- and anti-isomers (Mohr, Enkelmann, & Wegner, 1996).
Degradation Studies : It is a degradation product of Tylophorine, formulated as 2:3:6:7-tetramethoxyphenanthro(9:10:6′:7′)indolizidine (Govindachari, Lakshmikantham, Nagarajan, & Pai, 1961).
Antimalarial Research : Several studies have focused on the antimalarial properties of related compounds. For example, six out of nine 9-phenanthrenemethanols showed antimalarial activity, with structures containing a methylthio substituent and two chlorine atoms being most active (Markovac & Lamontagne, 1976).
Photoinduced Electron Transfer Reactions : Novel synthesized derivatives of phenanthrene, including this compound, have been studied for their role in photoinduced electron transfer reactions (Maiti, Misra, Sinha, Pal, Mukherjee, Saini, & Ganguly, 2001).
Antibacterial Properties : Compounds from Bletilla striata, including derivatives of phenanthrene, exhibited potent antibacterial activities against six Gram-positive bacterial strains (Qian, Jiang, Yu, Shen, Fu, Cheng, Gan, & Ding, 2015).
Propiedades
IUPAC Name |
(2,3,6,7-tetramethoxyphenanthren-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9,20H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXODKZZQPOLNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259957 | |
| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-TetraMethoxy-9-phenanthreneMethanol | |
CAS RN |
30062-15-8 | |
| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)
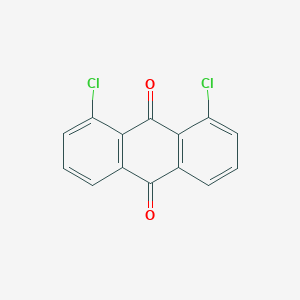
![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)
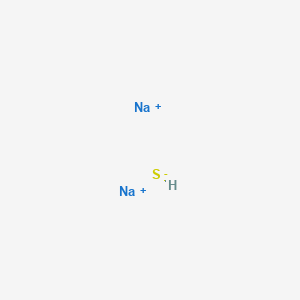
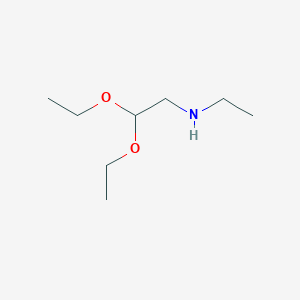
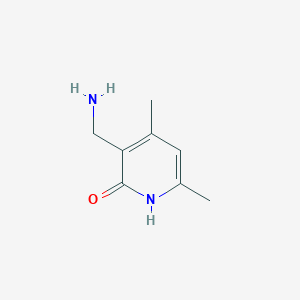
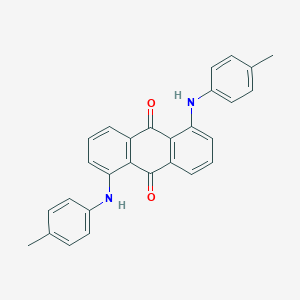
![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
